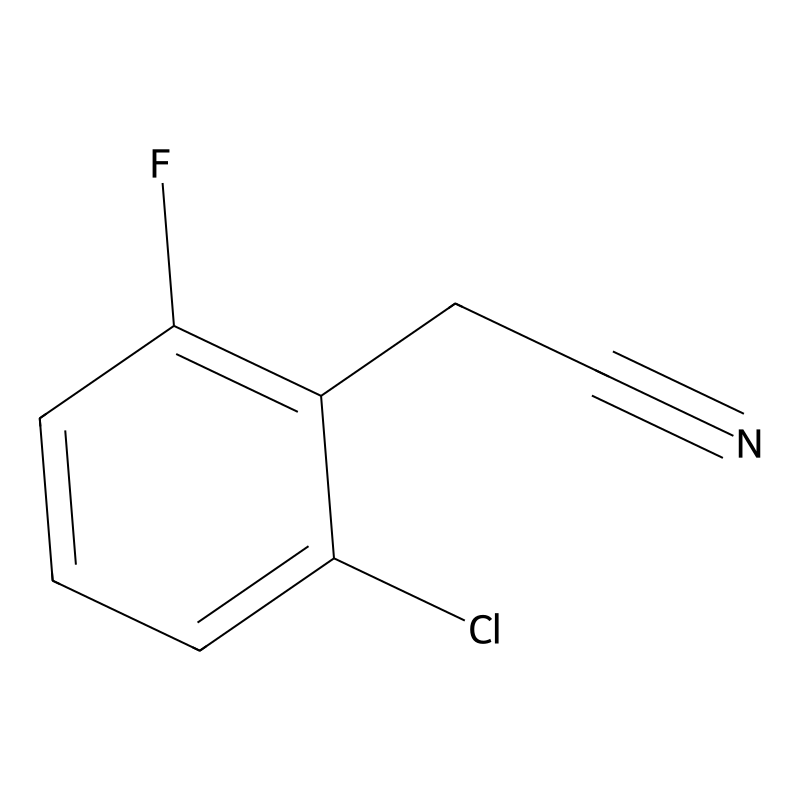

2-Chloro-6-fluorophenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Chloro-6-fluorophenylacetonitrile can be synthesized through various methods, but a common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with sodium cyanide. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. []

Potential Applications:

While the specific research applications of 2-Chloro-6-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

- Intermediate in Organic Synthesis: The presence of a nitrile group and a chloro-fluoro substituted aromatic ring makes 2-Chloro-6-fluorophenylacetonitrile a versatile building block for synthesizing more complex organic molecules. It could potentially serve as a precursor for pharmaceuticals, agrochemicals, or functional materials. []

- Fluorine Chemistry: The incorporation of a fluorine atom into the molecule's structure introduces unique properties such as enhanced lipophilicity and metabolic stability. This could be advantageous in designing new drugs or functional materials with improved properties. []

2-Chloro-6-fluorophenylacetonitrile is an organic compound characterized by the molecular formula C₈H₅ClFN. It features a phenyl ring substituted with chlorine and fluorine atoms, along with an acetonitrile functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties imparted by the halogen substituents. It is classified as harmful upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-fluorophenylacetonitrile.

- Potential toxicity: Aromatic nitrile compounds can exhibit varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

- Reactivity: The presence of a chlorine atom suggests potential reactivity with certain chemicals. Referencing safety data sheets (SDS) for similar aromatic chloro compounds is recommended for safe handling practices.

- Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, which are useful intermediates in organic synthesis.

- Reduction: Reduction reactions can convert the nitrile group into primary amines, expanding its utility in drug development.

- Alkylation: The deprotonation of the compound followed by alkylation is significant for producing various medicinal compounds, particularly in fluorine-containing drugs.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods are employed for synthesizing 2-Chloro-6-fluorophenylacetonitrile:

- Nitrilation of Phenylacetone: This involves treating phenylacetone with chlorinating and fluorinating agents to introduce the respective halogens.

- Halogenation Reactions: Direct halogenation of 6-fluorophenol followed by acetonitrile formation can yield the desired product.

- Multi-step Synthesis: A combination of nucleophilic substitution and electrophilic aromatic substitution methods can also be utilized to construct this compound efficiently.

These methods underscore the compound's synthetic accessibility for research and industrial applications.

2-Chloro-6-fluorophenylacetonitrile finds applications in several areas:

- Medicinal Chemistry: Its derivatives are investigated for their potential as pharmaceuticals, particularly in developing drugs targeting neurological disorders and cancers.

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules, especially those containing fluorine.

- Research Tool: The compound is utilized in laboratory settings for studying reaction mechanisms involving halogenated compounds.

These applications highlight its importance in both academic research and industrial processes.

Studies on the interactions of 2-Chloro-6-fluorophenylacetonitrile with biological systems are still emerging. Initial findings suggest that its halogen substituents may enhance interactions with enzymes or receptors due to increased lipophilicity and electronic effects. Further research is needed to elucidate specific interaction pathways and their implications for pharmacology.

Several compounds share structural similarities with 2-Chloro-6-fluorophenylacetonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chlorophenylacetonitrile | C₈H₈ClN | Lacks fluorine; used in similar synthetic routes |

| 4-Fluorophenylacetonitrile | C₈H₈FN | Fluorine at para position; different electronic properties |

| 3-Bromo-4-fluorophenylacetonitrile | C₈H₈BrFN | Contains bromine; offers different reactivity patterns |

The uniqueness of 2-Chloro-6-fluorophenylacetonitrile lies in its specific arrangement of chlorine and fluorine, which influences its reactivity and biological activity compared to these similar compounds.

The development of halogenated nitriles traces its origins to the early discoveries in nitrile chemistry during the late eighteenth and early nineteenth centuries. The foundational work began with Carl Wilhelm Scheele's synthesis of hydrogen cyanide in 1782, followed by Joseph Louis Gay-Lussac's preparation of pure hydrocyanic acid in 1811. The progression toward more complex nitrile structures accelerated with Friedrich Wöhler and Justus von Liebig's synthesis of benzonitrile around 1832, although their initial yields were insufficient for comprehensive structural characterization. Hermann Fehling's breakthrough in 1844, achieved through heating ammonium benzoate, provided the first viable method for producing benzonitrile in quantities sufficient for detailed chemical research, establishing the foundation for systematic investigation of aromatic nitriles.

The evolution toward halogenated aromatic nitriles emerged from the growing understanding of aromatic substitution reactions and the recognition that halogen substituents could significantly modify the electronic properties and reactivity patterns of aromatic systems. Industrial development of halogenated nitriles gained momentum through processes such as ammoxidation and hydrocyanation, which enabled large-scale production of these compounds. The specific development of 2-Chloro-6-fluorophenylacetonitrile as a synthetic target reflects the modern emphasis on creating building blocks that combine multiple functional elements to enable efficient construction of complex molecular architectures.

The strategic importance of compounds like 2-Chloro-6-fluorophenylacetonitrile became apparent as pharmaceutical and materials science applications demanded increasingly sophisticated molecular frameworks. The combination of chlorine and fluorine substituents with the versatile nitrile functional group provides synthetic chemists with a platform for accessing diverse chemical transformations. Historical patent literature from the 1960s documents early processes for preparing aromatic nitriles halogenated in the nucleus, demonstrating the longstanding industrial interest in this class of compounds.

Chemical Classification and Nomenclature of 2-Chloro-6-fluorophenylacetonitrile

2-Chloro-6-fluorophenylacetonitrile belongs to the chemical class of halogenated aromatic acetonitriles, specifically categorized as a dihalogenated phenylacetonitrile derivative. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-chloro-6-fluorophenyl)acetonitrile, reflecting the substitution pattern on the benzene ring and the acetonitrile side chain. Alternative nomenclature systems identify this compound as 2-chloro-6-fluorobenzeneacetonitrile or 2-chloro-6-fluorobenzyl cyanide, emphasizing different structural perspectives of the same molecule.

The compound is registered under Chemical Abstracts Service number 75279-55-9, providing a unique identifier for this specific molecular structure. The European Inventory of Existing Commercial Chemical Substances number 278-171-8 further establishes its recognition in international chemical commerce. The molecular formula C₈H₅ClFN indicates the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom, with a molecular weight of 169.58 grams per mole.

The classification of 2-Chloro-6-fluorophenylacetonitrile within the broader framework of organic functional groups places it at the intersection of several important chemical categories. As an aromatic nitrile, it participates in the characteristic reactions of the cyano functional group, including hydrolysis to carboxylic acids and reduction to primary amines. The halogen substituents introduce additional reactivity patterns characteristic of aromatic halides, enabling nucleophilic aromatic substitution reactions under appropriate conditions.

Structural Features and Molecular Identity

The structural architecture of 2-Chloro-6-fluorophenylacetonitrile features a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position relative to the acetonitrile substituent. The acetonitrile group consists of a methylene bridge connecting the benzene ring to the nitrile functional group, creating a flexible linkage that allows for conformational variation. The Simplified Molecular Input Line Entry System representation Fc1cccc(Cl)c1CC#N provides a concise description of the molecular connectivity.

The three-dimensional molecular geometry of 2-Chloro-6-fluorophenylacetonitrile reflects the influence of both steric and electronic factors arising from the halogen substituents. The chlorine atom, being larger than fluorine, occupies more space and influences the overall molecular shape through van der Waals interactions. The fluorine atom, despite its smaller size, exerts significant electronic effects due to its high electronegativity, influencing the electron density distribution throughout the aromatic system. The International Chemical Identifier key ZGSAFMIRVLOISC-UHFFFAOYSA-N provides a unique structural identifier for computational and database applications.

| Structural Parameter | Value | Reference |

|---|---|---|

| Melting Point | 41-42°C | |

| Boiling Point | 85°C at 2 mmHg | |

| Flash Point | >110°C | |

| Density | 1.3099 g/cm³ (estimated) | |

| Refractive Index | 1.528 |

The electronic structure of 2-Chloro-6-fluorophenylacetonitrile reflects the combined influence of the electron-withdrawing nitrile group and the halogen substituents. Both chlorine and fluorine atoms withdraw electron density from the aromatic ring through inductive effects, with fluorine exhibiting additional mesomeric electron-withdrawing behavior. This electronic deactivation of the aromatic ring influences both the chemical reactivity and physical properties of the compound. The nitrile group itself serves as a strong electron-withdrawing substituent, further modifying the electronic environment and creating opportunities for diverse chemical transformations.

Significance in Organic Synthesis and Chemical Research

2-Chloro-6-fluorophenylacetonitrile occupies a strategic position in organic synthesis as a versatile building block that combines multiple reactive functional elements within a single molecular framework. The compound serves as an important intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials, where the unique combination of halogen substituents and nitrile functionality enables access to complex molecular architectures. The presence of both chlorine and fluorine atoms provides complementary reactivity patterns, with chlorine being more readily displaced in nucleophilic substitution reactions while fluorine contributes to metabolic stability and bioavailability in pharmaceutical applications.

The synthetic utility of 2-Chloro-6-fluorophenylacetonitrile extends to its role as a precursor for various chemical transformations that exploit the reactivity of the nitrile functional group. Reduction reactions can convert the nitrile to primary amines, while hydrolysis reactions provide access to carboxylic acids and their derivatives. The compound has been employed in the synthesis of heterocyclic systems, where the nitrile group can participate in cyclization reactions to form nitrogen-containing ring systems. Additionally, the halogen substituents enable cross-coupling reactions with organometallic reagents, facilitating the construction of carbon-carbon bonds and the introduction of diverse functional groups.

Research applications of 2-Chloro-6-fluorophenylacetonitrile encompass studies of halogen bonding interactions, where the compound serves as a model system for understanding noncovalent interactions in crystal engineering and supramolecular chemistry. The compound's ability to participate in halogen bonding as an acceptor through its nitrile nitrogen atom has been demonstrated in cocrystal formation studies with iodinated aromatic compounds. These investigations provide fundamental insights into molecular recognition processes and contribute to the development of new materials with designed properties.

The industrial significance of 2-Chloro-6-fluorophenylacetonitrile is reflected in its role as an intermediate for the production of liquid crystal materials, where the specific arrangement of halogen atoms and the nitrile group contributes to the anisotropic properties required for display applications. The compound's structural features make it particularly valuable for creating materials with controlled molecular ordering and optical properties. Furthermore, its use in pharmaceutical synthesis extends to the development of compounds targeting specific biological pathways, where the halogen substituents can enhance binding affinity and selectivity for target proteins.

Current Research Landscape and Objectives

Contemporary research involving 2-Chloro-6-fluorophenylacetonitrile encompasses multiple interconnected areas focused on developing more efficient synthetic methodologies, exploring novel applications, and understanding fundamental chemical properties. Current synthetic research emphasizes the development of environmentally sustainable preparation methods that minimize waste generation and reduce the use of hazardous reagents. Green chemistry approaches to nitrile synthesis from aromatic aldehydes using water as solvent represent significant advances in reducing the environmental impact of chemical manufacturing processes.

Advanced synthetic methodologies for halogenated aromatic nitriles continue to evolve, with particular emphasis on selective halogenation reactions that enable precise control over substitution patterns. Palladium-catalyzed ortho-halogenation reactions using the cyano group as a directing group have emerged as powerful tools for introducing halogen atoms at specific positions on aromatic rings. These methodologies enable the synthesis of complex halogenated nitriles with high regioselectivity, expanding the accessible chemical space for drug discovery and materials science applications.

The investigation of halogen bonding interactions involving 2-Chloro-6-fluorophenylacetonitrile represents a growing area of fundamental research with implications for crystal engineering and drug design. Studies examining the compound's role as a halogen bond acceptor through its nitrile nitrogen atom contribute to the understanding of noncovalent interactions and their influence on molecular organization. These investigations provide insights into molecular recognition processes that are essential for designing new materials and understanding biological systems.

Future research objectives include the development of more efficient catalytic systems for the synthesis of halogenated aromatic nitriles, with emphasis on achieving higher selectivity and reducing reaction times. The exploration of new applications in electronic materials and pharmaceutical chemistry continues to drive innovation in synthetic methodology development. Additionally, computational studies aimed at predicting the reactivity and properties of halogenated nitriles are becoming increasingly important for guiding experimental research and accelerating the discovery of new applications.

Molecular Structure and Conformation

Molecular Geometry and Bond Parameters

2-Chloro-6-fluorophenylacetonitrile possesses the molecular formula C₈H₅ClFN with a molecular weight of 169.58 grams per mole [1] [2] [3]. The compound exhibits a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position, with an acetonitrile group attached to the aromatic system [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is Fc1cccc(Cl)c1CC#N, indicating the specific arrangement of atoms within the molecular framework [1] [2] [4].

The molecular geometry is characterized by the planar aromatic ring system with the acetonitrile side chain, where the carbon-carbon triple bond of the nitrile group introduces linear geometry at that position [4]. The presence of both chlorine and fluorine substituents creates an asymmetric substitution pattern on the benzene ring, influencing the overall molecular dipole moment and electronic distribution [1] [2].

The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2, providing a unique structural descriptor [1] [2] [4]. The corresponding International Chemical Identifier Key is ZGSAFMIRVLOISC-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier string [1] [2] [4].

Crystallographic Analysis and Solid-State Structure

The compound crystallizes as a white solid with a melting point range of 41-42°C [1] [3] [5]. The crystalline structure exhibits characteristics typical of halogenated aromatic compounds, where intermolecular interactions play a crucial role in determining the packing arrangement [6]. The presence of both chlorine and fluorine atoms introduces opportunities for halogen bonding interactions in the solid state, which can influence the crystal packing geometry [7] [8].

Comparative analysis of similar halogen-substituted acetophenone derivatives indicates that the solid-state structure is significantly influenced by the nature and position of the halogen substituents [6]. The asymmetric substitution pattern with chlorine and fluorine atoms creates a unique electronic environment that affects both intramolecular and intermolecular interactions within the crystal lattice [6] [8].

Conformational Stability and Energy Profiles

The conformational preferences of 2-chloro-6-fluorophenylacetonitrile are governed by the interplay between steric and electronic effects of the halogen substituents [9]. Theoretical studies on similar halogenated aromatic compounds suggest that the most stable conformation involves minimal steric hindrance between the halogen atoms and optimal electronic delocalization throughout the aromatic system [9].

The rotational barrier around the carbon-carbon bond connecting the aromatic ring to the acetonitrile group is influenced by the electronic properties of the halogen substituents [6]. The presence of electron-withdrawing chlorine and fluorine atoms affects the conjugation between the aromatic π-system and the nitrile group, thereby influencing the conformational energy landscape [10] [9].

Energy profile calculations for related halogenated compounds indicate that anti-syn conformations are generally more stable than anti-anti arrangements by approximately 3.4-4.1 kilocalories per mole [9]. This conformational preference is attributed to reduced steric repulsion and optimized electronic interactions in the anti-syn geometry [9].

Influence of Halogen Substituents on Molecular Structure

The chlorine and fluorine substituents exert distinct electronic and steric effects on the molecular structure of 2-chloro-6-fluorophenylacetonitrile [7] [8] [11]. Fluorine, being the most electronegative element, creates a strong electron-withdrawing effect that influences the electron density distribution throughout the aromatic ring [11]. The carbon-fluorine bond exhibits exceptional strength with bond dissociation energies reaching up to 130 kilocalories per mole, significantly higher than other carbon-halogen bonds [11].

Chlorine substitution introduces moderate electron-withdrawing character while providing greater steric bulk compared to fluorine [7] [11]. The differential electronic effects of these halogens create an asymmetric charge distribution that influences both chemical reactivity and physical properties [7] [8].

The combined presence of chlorine and fluorine substituents in the ortho and meta positions relative to the acetonitrile group creates a unique electronic environment that affects molecular orbital energies and electron density distribution [7] [8]. This substitution pattern influences the polarizability and dipole moment of the molecule, thereby affecting intermolecular interactions and bulk properties [8] [9].

Physical Properties

Thermophysical Properties

The thermophysical characteristics of 2-chloro-6-fluorophenylacetonitrile are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅ClFN | [1] [2] [3] |

| Molecular Weight (g/mol) | 169.58 | [1] [2] [3] |

| Melting Point (°C) | 41-42 | [1] [3] [5] |

| Boiling Point (°C) | 85 (2 mmHg) | [3] [5] |

| Flash Point (°C) | >110 | [3] [5] |

| Vapor Pressure (mmHg at 25°C) | 0.025 | [5] |

The melting point of 41-42°C indicates moderate intermolecular forces in the solid state, which is characteristic of halogenated aromatic compounds [1] [3] [5]. The relatively low boiling point at reduced pressure (85°C at 2 mmHg) suggests that the compound can be distilled under vacuum conditions for purification purposes [3] [5].

The flash point exceeding 110°C classifies this compound as having reduced fire hazard compared to more volatile organic solvents [3] [5]. The low vapor pressure of 0.025 mmHg at 25°C indicates limited volatility at ambient conditions, which has implications for handling and storage requirements [5].

Density and Phase Behavior

The estimated density of 2-chloro-6-fluorophenylacetonitrile is 1.3099 grams per cubic centimeter, which is typical for halogenated aromatic compounds [5]. This density value reflects the contribution of the heavy halogen atoms to the overall molecular mass and the efficient packing of molecules in the condensed phase [5].

The compound exists as a white solid at ambient temperature, with its melting point of 41-42°C indicating a relatively narrow temperature range for the solid-liquid phase transition [1] [3] [5]. The phase behavior is influenced by the intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding contributions [7] [8].

The refractive index of 1.528 provides information about the optical density and electronic polarizability of the compound [5]. This value is consistent with aromatic compounds containing electron-withdrawing substituents and reflects the electronic nature of the halogenated benzene ring system [5].

Solubility Parameters and Solution Properties

2-Chloro-6-fluorophenylacetonitrile exhibits insolubility in water, which is characteristic of halogenated aromatic compounds with limited hydrogen bonding capability [3] [5]. The hydrophobic nature of the aromatic ring combined with the electron-withdrawing effects of the halogen substituents contributes to the poor water solubility [3] [5].

The solubility characteristics are influenced by the molecular dipole moment resulting from the asymmetric halogen substitution pattern [12]. The presence of both chlorine and fluorine atoms creates a permanent dipole that affects interactions with polar and nonpolar solvents [12].

Solution properties in organic solvents would be expected to vary depending on the solvent polarity and ability to form specific interactions with the halogenated aromatic system [12]. The nitrile group provides a site for dipolar interactions and potential coordination with Lewis acids [12].

Stability Under Various Conditions

The thermal stability of 2-chloro-6-fluorophenylacetonitrile is influenced by the strength of the carbon-halogen bonds and the stability of the aromatic ring system [13] [14]. The carbon-fluorine bond, being one of the strongest single bonds in organic chemistry, contributes significantly to the overall thermal stability of the molecule [11].

Studies on related halogenated nitrile compounds indicate that decomposition pathways typically involve bond dissociation events that are dependent on the specific halogen substituents present [13]. The compound shows stability under normal storage conditions when kept sealed in dry environments at room temperature [5] [15].

The stability profile is enhanced by the aromatic nature of the molecular framework, which provides electronic delocalization that stabilizes the overall structure [13] [14]. However, like other nitrile-containing compounds, it may be sensitive to strong nucleophiles and extreme pH conditions [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-chloro-6-fluorophenylacetonitrile through analysis of both proton and carbon environments [16] [17]. The aromatic protons appear in the characteristic downfield region, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents [16] [17].

The acetonitrile methylene protons exhibit a distinctive chemical shift pattern that reflects their proximity to both the aromatic ring and the electron-withdrawing nitrile group [16] [17]. The coupling patterns observed in the aromatic region provide information about the substitution pattern and the relative positions of the chlorine and fluorine substituents [16] [17].

Carbon-13 nuclear magnetic resonance analysis reveals the electronic environment of each carbon atom within the molecule [16]. The aromatic carbons bearing halogen substituents show characteristic chemical shifts that reflect the electron-withdrawing nature of chlorine and fluorine [16]. The nitrile carbon appears at the typical downfield position around 117-120 parts per million [16].

Fluorine-19 nuclear magnetic resonance spectroscopy, when applicable, provides direct information about the fluorine environment and its coupling interactions with nearby carbon and hydrogen atoms [16]. This technique is particularly valuable for confirming the substitution pattern and electronic environment of the fluorine substituent [16].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 2-chloro-6-fluorophenylacetonitrile reveals characteristic absorption bands that correspond to specific functional groups and structural features [18]. The nitrile group exhibits a strong absorption band typically around 2200-2260 wavenumbers, which is diagnostic for the carbon-nitrogen triple bond [18].

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with the exact positions influenced by the electron-withdrawing effects of the halogen substituents [18]. The carbon-halogen stretching modes provide additional fingerprint information, with carbon-fluorine stretches typically appearing at higher frequencies than carbon-chlorine stretches [18].

Out-of-plane bending vibrations of the aromatic ring system provide information about the substitution pattern and can be used to confirm the disubstituted nature of the benzene ring [18]. The coupling between vibrational modes creates a complex fingerprint region that is characteristic of the specific molecular structure [18].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizability changes during molecular vibrations [18]. The technique is particularly useful for characterizing the aromatic ring breathing modes and symmetric stretching vibrations of the halogenated benzene system [18].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 2-chloro-6-fluorophenylacetonitrile provides molecular weight confirmation and structural information through fragmentation patterns [19]. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the molecular weight of the compound [19].

The following table presents predicted collision cross section data for various ionic forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.01674 | 128.7 |

| [M+Na]⁺ | 191.99868 | 141.3 |

| [M-H]⁻ | 168.00218 | 131.2 |

| [M+NH₄]⁺ | 187.04328 | 148.4 |

| [M+K]⁺ | 207.97262 | 136.2 |

Fragmentation patterns typically involve loss of the nitrile group, halogen atoms, or formation of tropylium-like ions from the aromatic system [19] [20]. The presence of both chlorine and fluorine creates isotope patterns that can be used for structural confirmation and purity assessment [19].

Electron ionization mass spectrometry reveals fragmentation pathways that are influenced by the electron-withdrawing nature of the halogen substituents [19] [20]. The relative stability of different fragment ions provides insight into the electronic structure and bond strengths within the molecule [19] [20].

UV-Visible Spectroscopy and Electronic Transitions

Ultraviolet-visible spectroscopy of 2-chloro-6-fluorophenylacetonitrile reveals electronic transitions associated with the aromatic chromophore and the influence of halogen substituents [10]. The aromatic π to π* transitions appear in the ultraviolet region, with wavelengths and intensities modified by the electron-withdrawing effects of chlorine and fluorine [10].

The presence of halogen substituents introduces additional electronic transitions, including charge transfer bands and modified aromatic transitions [10]. The nitrile group contributes n to π* transitions that may appear as weaker absorption bands in the near-ultraviolet region [10].

The electronic absorption spectrum provides information about the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap, which is influenced by the substitution pattern and electronic effects of the halogens [10]. Solvent effects on the absorption spectrum can provide additional information about molecular interactions and electronic properties [10].

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-chloro-6-fluorophenylacetonitrile is significantly influenced by the presence of electron-withdrawing halogen substituents [7] [8]. Quantum chemical calculations reveal that fluorine, being the most electronegative element, creates regions of electron depletion on the aromatic ring adjacent to its point of attachment [7] [8] [11].

The chlorine substituent also contributes to electron withdrawal from the aromatic system, though to a lesser extent than fluorine [7] [8]. The combined effect of both halogens creates an asymmetric electron density distribution that influences molecular reactivity and intermolecular interactions [7] [8].

The nitrile group acts as an additional electron-withdrawing center, further depleting electron density from the aromatic ring [8]. This cumulative electron withdrawal affects the nucleophilicity of the aromatic system and influences the compound's chemical behavior [8].

Electrostatic potential surface analysis reveals regions of positive and negative electrostatic potential that correlate with electron-rich and electron-poor areas of the molecule [21] [8]. These regions are crucial for understanding intermolecular interactions and potential binding sites [21] [8].

Molecular Orbital Analysis

Molecular orbital calculations for 2-chloro-6-fluorophenylacetonitrile provide insight into the electronic structure and bonding characteristics [22] [21]. The highest occupied molecular orbital is typically localized on the aromatic ring system, with contributions from the halogen lone pairs [22] [21].

The lowest unoccupied molecular orbital often exhibits antibonding character between the aromatic carbons and may include contributions from the nitrile π* system [22] [21]. The energy gap between these frontier orbitals influences the compound's optical properties and chemical reactivity [22] [21].

Density functional theory calculations reveal the influence of halogen substitution on molecular orbital energies and spatial distribution [22] [23]. The electron-withdrawing nature of the substituents stabilizes both occupied and unoccupied molecular orbitals, affecting the overall electronic character of the molecule [22] [23].

Natural bond orbital analysis provides information about charge transfer interactions and hyperconjugation effects within the molecular framework [24]. These analyses are particularly valuable for understanding the influence of halogen substituents on the electronic structure [24] [25].

Quantum Chemical Parameters

Quantum chemical calculations provide fundamental parameters that characterize the electronic properties of 2-chloro-6-fluorophenylacetonitrile [22] [23]. The ionization potential and electron affinity values reflect the ease of electron removal and addition, respectively [26].

The chemical hardness and softness parameters, derived from frontier orbital energies, provide insight into the molecule's reactivity and stability [22] [23]. The electronegativity and chemical potential offer additional measures of the compound's electronic character [22] [23].

Polarizability calculations reveal the response of the electron cloud to external electric fields, which influences intermolecular interactions and optical properties [22] [10]. The presence of heavy halogen atoms contributes significantly to the overall molecular polarizability [22] [10].

XLogP3

GHS Hazard Statements

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant